
N-(3,5-Diacetylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Diacetylphenyl)acetamide: is an organic compound belonging to the amide functional group It is characterized by the presence of an acetamide group attached to a phenyl ring substituted with two acetyl groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Diacetylphenyl)acetamide typically involves the acylation of 3,5-diacetylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-(3,5-Diacetylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
科学的研究の応用
Chemistry: N-(3,5-Diacetylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows for the investigation of amide bond formation and cleavage in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its amide functional group is a common motif in drug molecules, making it a useful scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of N-(3,5-Diacetylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The acetyl groups and amide bond play a crucial role in its binding affinity and specificity towards target proteins.
類似化合物との比較
N-(3,5-Dimethylphenyl)acetamide: Similar structure but with methyl groups instead of acetyl groups.
N-(3,5-Diacetylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(3,5-Diacetylphenyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness: N-(3,5-Diacetylphenyl)acetamide is unique due to the presence of two acetyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these groups at the 3 and 5 positions also contributes to its distinct properties compared to other similar compounds.
特性
CAS番号 |
87533-50-4 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
N-(3,5-diacetylphenyl)acetamide |
InChI |
InChI=1S/C12H13NO3/c1-7(14)10-4-11(8(2)15)6-12(5-10)13-9(3)16/h4-6H,1-3H3,(H,13,16) |
InChIキー |
YONMWXOYCWFJFH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=C1)NC(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



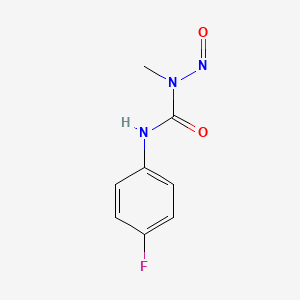
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
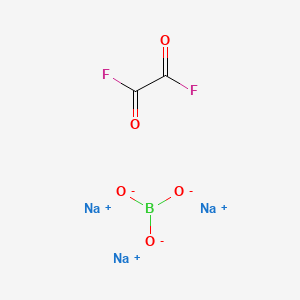

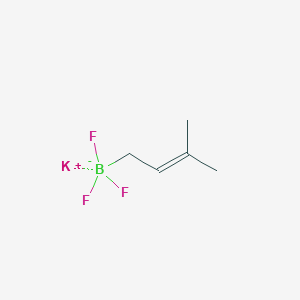
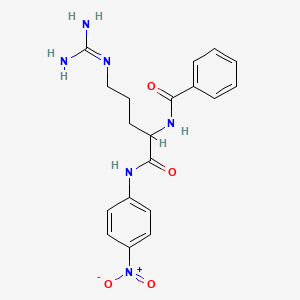
![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
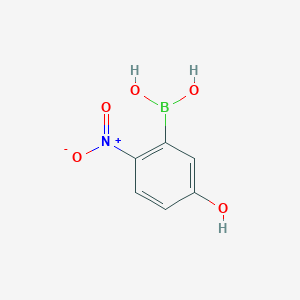
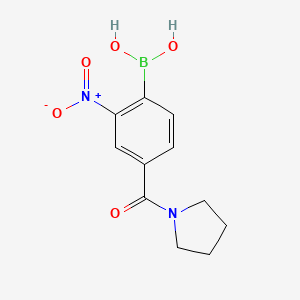
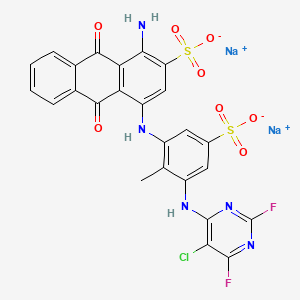
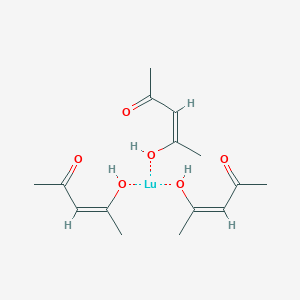

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13405850.png)
